molecular formula C16H18O B8419618 (1-Naphthalen-1-yl-cyclopentyl)-methanol

(1-Naphthalen-1-yl-cyclopentyl)-methanol

Cat. No.: B8419618
M. Wt: 226.31 g/mol
InChI Key: NQGXVCNDKRHPEA-UHFFFAOYSA-N
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Description

(1-Naphthalen-1-yl-cyclopentyl)-methanol is a naphthalene-derived compound featuring a cyclopentyl ring substituted at the 1-position of the naphthalene moiety, with a hydroxymethyl (-CH₂OH) group attached to the cyclopentyl ring. The compound’s molecular formula is C₁₆H₁₆O, with a molecular weight of 224.30 g/mol.

Crystallographic studies of structurally related compounds, such as naphthalen-1-ylmethanol, reveal that the hydroxyl group participates in hydrogen bonding, forming infinite chains in the crystal lattice . For this compound, the bulky cyclopentyl group likely alters packing efficiency and intermolecular interactions compared to simpler analogs.

Properties

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

(1-naphthalen-1-ylcyclopentyl)methanol

InChI

InChI=1S/C16H18O/c17-12-16(10-3-4-11-16)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9,17H,3-4,10-12H2

InChI Key

NQGXVCNDKRHPEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to (1-Naphthalen-1-yl-cyclopentyl)-methanol:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
This compound C₁₆H₁₆O 224.30 -OH, cyclopentyl, naphthalene Aromatic + alicyclic hybrid
Naphthalen-1-ylmethanol C₁₁H₁₀O 158.20 -OH, naphthalene Planar aromatic system
(1-Methylcyclopentyl)methanol C₇H₁₄O 114.19 -OH, methyl, cyclopentyl Sterically hindered alicyclic alcohol
1-Methylcyclopentanol C₆H₁₂O 100.16 -OH, methyl, cyclopentyl Smaller alicyclic alcohol

Physicochemical Properties

  • Hydrogen Bonding: Naphthalen-1-ylmethanol forms O–H⋯O hydrogen bonds in its crystal structure, creating linear chains . The cyclopentyl group in this compound introduces steric hindrance, likely reducing hydrogen-bonding efficiency and altering solubility.
  • Lipophilicity: The naphthalene moiety increases lipophilicity compared to alicyclic analogs like (1-Methylcyclopentyl)methanol. This property may enhance membrane permeability in biological systems.
  • Thermal Stability: The rigid naphthalene core improves thermal stability relative to purely aliphatic alcohols (e.g., 1-Methylcyclopentanol).

Key Research Findings and Data Gaps

  • Crystallography: The planar naphthalene system in analogs like naphthalen-1-ylmethanol facilitates predictable crystal packing , but the cyclopentyl group in the target compound introduces conformational variability, necessitating advanced modeling (e.g., SHELX software ).
  • Data Gaps: Experimental data on melting/boiling points, solubility, and biological activity for this compound are absent in the provided evidence. Future studies should prioritize these measurements.

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